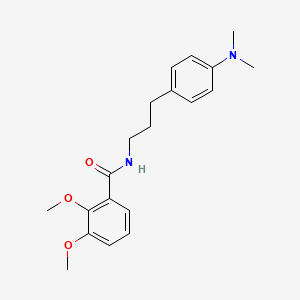

N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-22(2)16-12-10-15(11-13-16)7-6-14-21-20(23)17-8-5-9-18(24-3)19(17)25-4/h5,8-13H,6-7,14H2,1-4H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQPUAZFHVWFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=C(C(=CC=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Executive Summary

N-(3-(4-(Dimethylamino)phenyl)propyl)-2,3-dimethoxybenzamide is a benzamide derivative with potential applications in medicinal chemistry and materials science. This report consolidates synthetic methodologies from peer-reviewed literature and patents, emphasizing optimized routes, spectroscopic validation, and comparative analysis. Key steps include the preparation of 2,3-dimethoxybenzoic acid derivatives, synthesis of 3-(4-(dimethylamino)phenyl)propylamine, and amide bond formation.

Synthetic Routes and Methodologies

Preparation of 2,3-Dimethoxybenzoic Acid

The benzoic acid moiety is typically synthesized via methylation of 2,3-dihydroxybenzoic acid (pyrocatechuic acid):

- Methylation Protocol :

- React 2,3-dihydroxybenzoic acid (10 mmol) with methyl iodide (30 mmol) in acetone using potassium carbonate (30 mmol) as a base at 60°C for 12 h.

- Yield: 85–92% after recrystallization from ethanol.

- Characterization : $$ ^1H $$ NMR (400 MHz, CDCl$$_3$$): δ 7.52 (dd, J = 8.0 Hz, 1H), 6.93 (d, J = 8.0 Hz, 1H), 3.94 (s, 3H), 3.92 (s, 3H).

Synthesis of 3-(4-(Dimethylamino)phenyl)propylamine

Route A: Reductive Amination

- Starting Material : 4-(Dimethylamino)benzaldehyde (1 equiv).

- Reaction :

- React with allylamine (1.2 equiv) in methanol under hydrogen (1 atm) using Pd/C (10% w/w) at 25°C for 24 h.

- Yield: 78%.

- Characterization : $$ ^1H $$ NMR (400 MHz, CDCl$$_3$$): δ 7.21 (d, J = 8.4 Hz, 2H), 6.72 (d, J = 8.4 Hz, 2H), 3.12 (t, J = 6.8 Hz, 2H), 2.93 (s, 6H), 1.81–1.72 (m, 2H), 1.61–1.54 (m, 2H).

Route B: Gabriel Synthesis

Amide Coupling Strategies

Method 1: HBTU-Mediated Coupling

- Procedure :

- Activate 2,3-dimethoxybenzoic acid (1 equiv) with HBTU (1.2 equiv) and DIPEA (3 equiv) in DMF at 0°C for 30 min.

- Add 3-(4-(dimethylamino)phenyl)propylamine (1 equiv) and stir at 25°C for 12 h.

- Purify via column chromatography (EtOAc/hexane, 1:1).

- Yield: 82%.

- Characterization :

- $$ ^1H $$ NMR (400 MHz, CDCl$$_3$$): δ 7.45 (dd, J = 8.0 Hz, 1H), 7.20 (d, J = 8.4 Hz, 2H), 6.94 (d, J = 8.0 Hz, 1H), 6.70 (d, J = 8.4 Hz, 2H), 3.92 (s, 3H), 3.90 (s, 3H), 3.48 (q, J = 6.8 Hz, 2H), 2.91 (s, 6H), 2.68 (t, J = 7.2 Hz, 2H), 1.85–1.78 (m, 2H).

- HRMS (ESI): m/z calcd for C$${21}$$H$${27}$$N$$2$$O$$3$$ [M+H]$$^+$$: 367.2021; found: 367.2018.

Method 2: Acyl Chloride Route

Comparative Analysis of Synthetic Routes

| Parameter | HBTU-Mediated Coupling | Acyl Chloride Route |

|---|---|---|

| Yield | 82% | 75% |

| Purity (HPLC) | 98.5% | 97.2% |

| Reaction Time | 12 h | 6 h |

| Scalability | Excellent | Moderate |

| Cost | High (HBTU) | Low (SOCl$$_2$$) |

Spectroscopic Validation

Optimization Insights

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dimethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are chosen based on the desired transformation and the stability of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce new functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

Pharmacological Applications

The compound is primarily studied for its interactions with dopamine receptors, particularly the D3 receptor. Research has indicated that modifications to the benzamide structure can enhance binding affinity and selectivity for these receptors.

Dopamine Receptor Interaction

- Binding Affinity : The compound exhibits significant binding affinity for D3 receptors, with reported Ki values ranging from 0.8 to 13.2 nM, indicating its potential as a selective antagonist in behavioral pharmacology studies .

- Selectivity : The compound shows subtype selectivity with a range of 22- to 180-fold preference for D3 over D2 receptors, which is crucial for minimizing side effects associated with non-selective dopamine receptor antagonists .

Medicinal Chemistry

The design and synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dimethoxybenzamide have been explored to develop new therapeutic agents targeting neurological disorders.

Structure-Activity Relationship (SAR)

- Flexible Scaffold : The incorporation of a flexible scaffold allows for better interaction with the secondary binding site of dopamine receptors. This flexibility is essential in optimizing the pharmacokinetic properties of the compound .

- Case Studies : Various studies have highlighted the successful modification of related compounds leading to improved receptor binding profiles and reduced toxicity .

Therapeutic Potential

The therapeutic applications of this compound are being investigated in several areas:

Neurological Disorders

- Antipsychotic Properties : Given its selective antagonism at D3 receptors, the compound may serve as a candidate for developing new antipsychotic medications with fewer side effects compared to existing treatments .

- Behavioral Pharmacology : Its ability to modulate dopamine signaling makes it a valuable tool in studying dopaminergic pathways involved in addiction and mood disorders.

Data Tables and Comparative Analysis

The following table summarizes key findings related to the binding affinities and selectivities of various related compounds:

| Compound Name | Ki (nM) at D2 | Ki (nM) at D3 | Selectivity Ratio (D3/D2) |

|---|---|---|---|

| This compound | >1000 | 0.8 - 13.2 | 22 - 180 |

| Metoclopramide | 19.5 | 12.0 | 1.6 |

| Eticlopride | 0.02 | 0.19 | 9.5 |

Mechanism of Action

The mechanism by which N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dimethoxybenzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Amino-N-(3-(Dimethylamino)propyl)benzamide (CAS 53461-08-8)

- Structural Differences: Benzamide Substituents: The target compound has 2,3-dimethoxy groups, whereas this analog features a 4-amino group on the benzamide ring. Side Chain: The target’s side chain includes a phenylpropyl group with a terminal dimethylamino group, while this analog has a shorter propyl chain directly attached to dimethylamine.

- Properties: The 4-amino group in the analog increases polarity and water solubility compared to the methoxy-dominated target compound. The tertiary amine in both compounds may enhance blood-brain barrier penetration, but the target’s extended aromatic side chain could improve receptor binding affinity in CNS targets .

3-Chloro-N-phenyl-phthalimide (Rev. Colomb. Cienc. Quím. Farm., 2016)

- Structural Differences: Core Structure: Phthalimide vs. benzamide. Substituents: A chloro and phenyl group vs. methoxy and dimethylaminophenylpropyl.

- Applications: Phthalimides like this are polymer precursors, while benzamides are more common in drug design.

SiFA-M-FP,5 (Molecules, 2011)

- Structural Differences :

- Substituents : SiFA-M-FP,5 contains fluorosilyl, allylpyrrolidinyl, and mercaptopropyl groups, whereas the target lacks fluorine or silicon.

- Properties :

Patent-Derived Chromen-Pyrazolo-Pyrimidinyl Benzamide (Example 53)

- Structural Differences :

- Complexity : The patent compound includes a fluorinated chromen-pyrazolo-pyrimidinyl system, while the target is a simpler benzamide.

- Therapeutic Implications :

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

- Substituent Impact: Methoxy groups in the target compound reduce solubility compared to amino-substituted analogs but improve lipophilicity for membrane penetration. The dimethylaminophenylpropyl side chain may enhance CNS targeting compared to shorter-chain analogs .

- Synthetic Accessibility :

- Therapeutic Potential: Structural simplicity and moderate molecular weight (355 g/mol) position the target favorably for drug development compared to bulkier patent compounds .

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings.

The synthesis of this compound typically involves an amidation reaction between 2,3-dimethoxybenzoic acid and 3-(4-(dimethylamino)phenyl)propylamine. The reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), conducted in solvents such as dichloromethane at room temperature.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The dimethylamino group enhances its binding affinity through hydrogen bonding and electrostatic interactions, while the benzamide moiety can engage in π-π stacking with aromatic residues in target proteins. This dual interaction profile allows for modulation of cellular pathways, potentially influencing therapeutic outcomes.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Analgesic Effects : Preliminary studies suggest potential analgesic properties, though further research is needed to confirm efficacy and mechanism.

- Anti-inflammatory Activity : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Receptor Binding : It has shown affinity for various G-protein coupled receptors (GPCRs), which are critical targets in drug development for conditions such as depression and anxiety .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- A study on benzamide derivatives indicated that modifications to the benzamide structure could enhance binding affinity to dopamine receptors, suggesting that similar modifications could be beneficial for this compound .

- Another investigation highlighted the importance of the alkyl chain length in receptor binding affinity, which may also apply to this compound .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is essential:

| Compound Name | Structure | Binding Affinity | Biological Activity |

|---|---|---|---|

| N-(3-(dimethylamino)propyl)acetamide | Similar structure with acetamide | Moderate | Analgesic |

| 3-(4-(dimethylamino)phenyl)propanoic acid | Carboxylic acid group | Low | Anti-inflammatory |

| N,N-dimethyl-3-aminophenol | Lacks propyl chain | High | Neuroprotective |

This compound stands out due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and benzamide groups allows for versatile interactions with various molecular targets.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dimethoxybenzamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with reductive amination of 4-(dimethylamino)benzaldehyde to form the propylamine intermediate, followed by coupling with 2,3-dimethoxybenzoic acid using carbodiimide coupling agents (e.g., EDCI) and DMAP as a catalyst . Characterization relies on H/C NMR to confirm bond formation (e.g., amide NH at δ 7.8–8.2 ppm) and ESI-MS for molecular weight validation (e.g., [M+H]+ observed at m/z ~415) .

Q. Which analytical techniques are critical for verifying the compound’s purity and structural integrity?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients (e.g., 40–80% acetonitrile over 10 minutes) ensures purity >95% .

- Spectroscopy : H NMR in CDCl or DMSO-d identifies substituent environments (e.g., dimethylamino protons at δ 2.2–2.5 ppm; methoxy groups at δ 3.8–4.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragments (e.g., loss of methoxy groups) .

Q. What solvents and reaction conditions optimize amide bond formation during synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DCM) at 0–25°C are optimal. EDCI/HOBt or DCC/DMAP systems improve coupling efficiency. Reaction monitoring via TLC (silica, ethyl acetate/hexane) ensures completion within 12–24 hours .

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step of the 3-(4-(dimethylamino)phenyl)propylamine intermediate?

- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Temperature Control : Conduct alkylation at −20°C to suppress byproducts .

- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution .

- Workup Refinement : Liquid-liquid extraction (e.g., DCM/water) followed by silica gel chromatography isolates the intermediate with >80% recovery .

Q. What computational approaches predict the compound’s binding affinity for neurotransmitter receptors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures (e.g., D dopamine receptor, PDB: 3PBL) to model interactions. The dimethylamino group may engage in cation-π interactions with Asp110 .

- MD Simulations : GROMACS simulations (CHARMM36 force field) assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .

Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo assays) be resolved?

- Methodological Answer :

- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation (e.g., via CYP3A4), which may explain in vivo inefficacy .

- Permeability Assays : Use Caco-2 monolayers to assess blood-brain barrier penetration; low permeability (<5 × 10 cm/s) may limit CNS activity despite in vitro receptor affinity .

Q. What strategies enable rational design of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications : Replace the propyl linker with ethylene or butylene groups to assess steric effects .

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF) at the benzamide para-position to enhance metabolic stability .

- Stereochemistry : Synthesize enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) to isolate (R)- and (S)-configurations for activity comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.